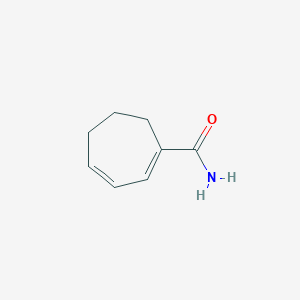
Cyclohepta-1,3-diene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cycloheptadiene-1-carboxamide is an organic compound with a seven-membered ring structure containing two double bonds and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cycloheptadiene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydration condensation of 1,3-cycloheptadiene with a carboxylic acid and an amine. This reaction can be catalyzed by tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which acts as an effective dehydrating reagent . Another method involves the copper-catalyzed oxidative cross-coupling of carboxylic acids with formamides .
Industrial Production Methods
Industrial production of 1,3-cycloheptadiene-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cycloheptadiene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Cycloheptadiene-1-carboxamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-cycloheptadiene-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cycloheptadiene: A related compound with a similar ring structure but lacking the carboxamide group.
Cycloheptatriene: Another seven-membered ring compound with three double bonds, known for its aromatic properties.
Cyclohexadiene: A six-membered ring compound with two double bonds, often used in Diels-Alder reactions.
Uniqueness
1,3-Cycloheptadiene-1-carboxamide is unique due to the presence of both the cycloheptadiene ring and the carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
63838-55-1 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H2,9,10) |
Clave InChI |
UKPMLDLJBQOXTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC=C(C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



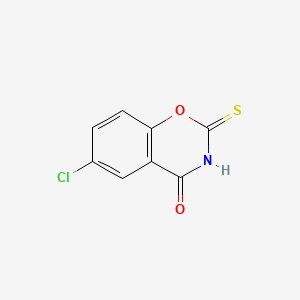

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
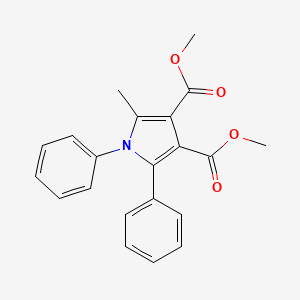
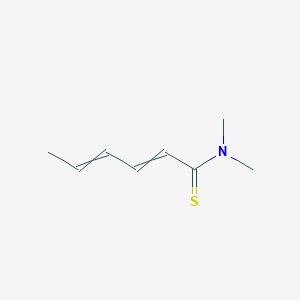

![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
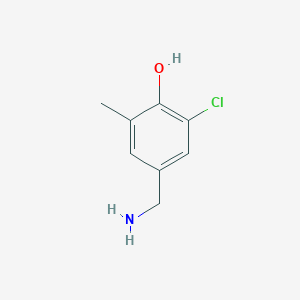

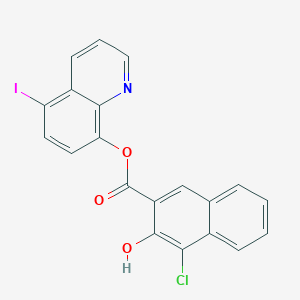
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
